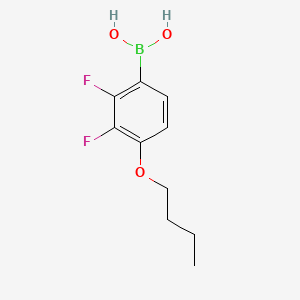

(4-Butoxy-2,3-difluorophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-butoxy-2,3-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF2O3/c1-2-3-6-16-8-5-4-7(11(14)15)9(12)10(8)13/h4-5,14-15H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIGFYPVKZNNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCCCC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10709239 | |

| Record name | (4-Butoxy-2,3-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10709239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156487-12-6 | |

| Record name | B-(4-Butoxy-2,3-difluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156487-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butoxy-2,3-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10709239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-butoxy-2,3-difluorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Butoxy-2,3-difluorophenyl)boronic acid (CAS 156487-12-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Butoxy-2,3-difluorophenyl)boronic acid, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a probable synthetic route, and presents a general experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Core Compound Information

This compound is an organoboron compound characterized by a difluorinated phenyl ring substituted with a butoxy group and a boronic acid functional group. This unique combination of moieties imparts desirable electronic and solubility properties, making it a valuable building block in the synthesis of complex organic molecules.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 156487-12-6 | [3][4] |

| Molecular Formula | C₁₀H₁₃BF₂O₃ | [5] |

| Molecular Weight | 230.02 g/mol | [5] |

| Appearance | White to almost white powder or crystal | [5] |

| Boiling Point | 341.7 ± 52.0 °C (Predicted) | [3] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Methanol | [5] |

| Storage | Room temperature, recommended in a cool and dark place (<15°C) | [5] |

Synthesis and Experimental Protocols

Proposed Synthesis of the Precursor: 1-Butoxy-2,3-difluorobenzene

The synthesis of the boronic acid would likely commence from the precursor, 1-Butoxy-2,3-difluorobenzene. This precursor can be synthesized from commercially available starting materials. A general workflow is depicted below.

Caption: Proposed synthesis of 1-Butoxy-2,3-difluorobenzene.

Experimental Protocol: Synthesis of this compound (General Procedure)

The following is a generalized experimental protocol for the synthesis of this compound from its butoxy-difluorobenzene precursor via a lithiation-borylation sequence. This protocol is based on established methods for the synthesis of similar arylboronic acids.

Caption: General workflow for the synthesis of the target compound.

Materials and Reagents:

-

1-Butoxy-2,3-difluorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Triisopropyl borate

-

Hydrochloric acid (aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

-

Lithiation: To the freshly prepared LDA solution, add a solution of 1-Butoxy-2,3-difluorobenzene (1.0 equivalent) in anhydrous THF dropwise, ensuring the temperature remains at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.5 equivalents) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup and Isolation: Quench the reaction by the slow addition of 1M hydrochloric acid. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

Applications in Organic Synthesis

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. These structural motifs are prevalent in pharmaceuticals and advanced materials such as those used in Organic Light-Emitting Diodes (OLEDs).[1]

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

-

Base (e.g., Potassium carbonate, Cesium carbonate, 2.0 equivalents)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst to the flask, followed by the degassed solvent system.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to obtain the desired biaryl product.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: Hazard and Precautionary Statements

| Hazard Statement(s) | Precautionary Statement(s) | Reference(s) |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling | [5] |

| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection | [5] |

| P302 + P352: IF ON SKIN: Wash with plenty of water | [5] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] | |

| P332 + P313: If skin irritation occurs: Get medical advice/attention | [5] | |

| P337 + P313: If eye irritation persists: Get medical advice/attention | [5] |

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its utility in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions, makes it an important intermediate for the development of novel pharmaceuticals and advanced materials.[1][2] This guide provides a foundational understanding of its properties, a plausible synthetic approach, and a general protocol for its application, serving as a resource for researchers in the chemical and pharmaceutical sciences. Further research into the experimental determination of its physicochemical properties and the development of specific, high-yield synthetic protocols will undoubtedly enhance its application in various fields.

References

Synthesis of (4-Butoxy-2,3-difluorophenyl)boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Butoxy-2,3-difluorophenyl)boronic acid is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility is highlighted in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures, which are often pivotal for the biological activity of drug candidates and the photophysical properties of organic light-emitting diode (OLED) materials. The presence of the difluoro-substituted phenyl ring and the butoxy group can impart desirable properties such as altered lipophilicity, metabolic stability, and electronic characteristics to the target molecules.

This guide details a three-step synthetic sequence commencing with the commercially available 1-butoxy-2,3-difluorobenzene. The proposed route involves an electrophilic bromination followed by a lithium-halogen exchange and subsequent borylation to yield the target boronic acid.

Proposed Synthesis Route

The proposed synthetic pathway is illustrated below. It begins with the synthesis of the key intermediate, 4-bromo-1-butoxy-2,3-difluorobenzene, from 1-butoxy-2,3-difluorobenzene. This intermediate is then converted to the final product, this compound, via a lithium-halogen exchange and reaction with a borate ester.

Experimental Protocols

Step 1 (Optional): Synthesis of 1-Butoxy-2,3-difluorobenzene

While 1-butoxy-2,3-difluorobenzene is commercially available, this protocol outlines its synthesis from 2,3-difluorophenol.

Reaction: Williamson Ether Synthesis

Procedure:

-

To a stirred solution of 2,3-difluorophenol (1.0 eq.) in acetone, add potassium carbonate (2.0 eq.).

-

Heat the mixture to reflux.

-

Add 1-bromobutane (1.1 eq.) dropwise to the refluxing mixture.

-

Continue refluxing for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 1-butoxy-2,3-difluorobenzene as a colorless oil.

Step 2: Synthesis of 4-Bromo-1-butoxy-2,3-difluorobenzene

Reaction: Electrophilic Aromatic Bromination

Procedure:

-

In a round-bottom flask protected from light, dissolve 1-butoxy-2,3-difluorobenzene (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-1-butoxy-2,3-difluorobenzene.

Step 3: Synthesis of this compound

Reaction: Lithium-Halogen Exchange and Borylation

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 4-bromo-1-butoxy-2,3-difluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

In a separate flame-dried flask, prepare a solution of trimethyl borate (3.0 eq.) in anhydrous THF and cool it to -78 °C.

-

Transfer the freshly prepared aryllithium solution to the trimethyl borate solution via cannula, again maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to slowly warm to room temperature overnight.

-

Quench the reaction by carefully adding 1 M hydrochloric acid (HCl) at 0 °C and stir vigorously for 1-2 hours to hydrolyze the boronate ester.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude boronic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by trituration with hexane to yield this compound as a white solid.

Data Presentation

Table 1: Reagents and Intermediates

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 1-Butoxy-2,3-difluorobenzene | C₁₀H₁₂F₂O | 186.20 | Starting Material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent |

| 4-Bromo-1-butoxy-2,3-difluorobenzene | C₁₀H₁₁BrF₂O | 265.09 | Key Intermediate |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Lithiating Agent |

| Trimethyl borate | C₃H₉BO₃ | 103.91 | Borylating Agent |

| This compound | C₁₀H₁₃BF₂O₃ | 230.02 | Target Product |

Table 2: Representative Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |

| 2 | Bromination | 1-Butoxy-2,3-difluorobenzene, NBS | Acetonitrile | 0 to rt | 4-12 | 75-90 |

| 3 | Lithiation-Borylation | 4-Bromo-1-butoxy-2,3-difluorobenzene, n-BuLi, B(OMe)₃ | THF | -78 to rt | 12-16 | 60-80 |

Note: Yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Logical Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the synthesis.

Physicochemical Properties of (4-Butoxy-2,3-difluorophenyl)boronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Butoxy-2,3-difluorophenyl)boronic acid is a specialized organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, including a butoxy group and two fluorine atoms on the phenyl ring, impart distinct electronic and steric properties. These characteristics make it a valuable building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in a key synthetic pathway.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties are well-documented, specific experimental values for others, such as the melting point and pKa, are not consistently available in the public domain. In such cases, predicted values or data from similar compounds are provided for reference.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Butoxy-2,3-difluorobenzeneboronic acid | [1] |

| CAS Number | 156487-12-6 | [2][3] |

| Molecular Formula | C₁₀H₁₃BF₂O₃ | [2] |

| Molecular Weight | 230.02 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | Not available (n/a) | [2] |

| Boiling Point | 341.7 ± 52.0 °C (Predicted) | N/A |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | N/A |

| Solubility | Soluble in methanol. | N/A |

| pKa | Not experimentally determined. Expected to be in the range of typical arylboronic acids (approx. 8-10 in water), influenced by the electron-withdrawing fluorine atoms. | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to characterize this compound.

Melting Point Determination

The melting point of a crystalline solid provides an indication of its purity. A sharp melting range is characteristic of a pure compound.[5][6]

Protocol:

-

Sample Preparation: A small amount of the dry crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[6] The tube is then tapped gently to ensure dense packing.[6]

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate initially to approximately 15-20 °C below the expected melting point.[7] The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. This range is reported as the melting point.

pKa Determination by Spectroscopic Titration

The acid dissociation constant (pKa) is a measure of the acidity of the boronic acid. UV-Vis spectrophotometry is a sensitive method for determining the pKa of compounds containing a chromophore.[8][9]

Protocol:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent system (e.g., a methanol-water mixture to ensure solubility). A series of buffer solutions with a range of known pH values is also prepared.

-

Spectra Acquisition: A constant aliquot of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities is plotted against the pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.[8] The data can be fitted to the Henderson-Hasselbalch equation to determine a precise pKa value.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds.

Protocol:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10]

-

Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of the solvent.

-

¹H NMR Spectrum Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to record include chemical shifts (δ) in ppm, integration of signals, and coupling constants (J) in Hz.

-

¹³C NMR Spectrum Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. The chemical shifts of the carbon atoms are recorded.[11]

-

Data Processing and Interpretation: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, integrations, and coupling patterns are then analyzed to confirm the structure of the molecule.[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14]

Protocol:

-

Sample Preparation: A small amount of the powdered this compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[15] Alternatively, for an Attenuated Total Reflectance (ATR) accessory, the solid sample is placed directly on the crystal.[16]

-

Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.[16]

-

Sample Spectrum: The spectrum of the sample is then recorded.

-

Data Analysis: The background is subtracted from the sample spectrum to yield the infrared spectrum of the compound. The characteristic absorption bands corresponding to different functional groups (e.g., O-H stretch of the boronic acid, C-O stretch of the butoxy group, C-F stretches, and aromatic C-H and C=C vibrations) are identified.[1]

Applications in Synthesis: The Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. This reaction is particularly important in the synthesis of complex organic molecules for pharmaceuticals and advanced materials like Organic Light-Emitting Diodes (OLEDs).[17]

Experimental Workflow: Suzuki-Miyaura Coupling for Biaryl Synthesis

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction involving this compound.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound.[18][19][20]

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.) are combined.[18][20]

-

Solvent Addition: Anhydrous and deoxygenated solvent (e.g., toluene, 1,4-dioxane) is added via syringe.[18][20]

-

Reaction: The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[18]

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[18]

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.[18]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. labproinc.com [labproinc.com]

- 3. amiscientific.com [amiscientific.com]

- 4. mdpi.com [mdpi.com]

- 5. chm.uri.edu [chm.uri.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. ulm.edu [ulm.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.uiowa.edu [chem.uiowa.edu]

- 12. researchgate.net [researchgate.net]

- 13. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 14. youtube.com [youtube.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 17. nbinno.com [nbinno.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

(4-Butoxy-2,3-difluorophenyl)boronic acid molecular structure and formula

An In-Depth Technical Guide to (4-Butoxy-2,3-difluorophenyl)boronic acid

This technical guide provides a comprehensive overview of this compound, a key building block in advanced materials and pharmaceutical development. It is intended for researchers, chemists, and professionals in drug discovery and material science.

Molecular Structure and Chemical Identity

This compound is an organoboron compound featuring a phenyl ring substituted with a butoxy group, two fluorine atoms, and a boronic acid functional group. This unique substitution pattern imparts specific electronic and steric properties, making it a valuable intermediate in organic synthesis.

Molecular Formula: C₁₀H₁₃BF₂O₃[1][2][3]

Molecular Structure:

(Note: This is a placeholder for the 2D structure. A proper chemical drawing would be inserted here in a final document.)

(Note: This is a placeholder for the 2D structure. A proper chemical drawing would be inserted here in a final document.)

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 156487-12-6 | [1][4] |

| Molecular Weight | 230.02 g/mol | [1][2][3] |

| MDL Number | MFCD19441186 | [1][4] |

| PubChem Substance ID | 354334380 | [1][4] |

| Synonyms | 4-Butoxy-2,3-difluorobenzeneboronic acid | [3][4] |

Physicochemical Properties

The properties of this compound are detailed below. It is typically supplied as a white to off-white solid and may contain varying amounts of its anhydride.[1][4]

| Property | Value | Reference |

| Physical State | Solid, White to Almost white powder/crystal | [1][4] |

| Boiling Point (Predicted) | 341.7 ± 52.0 °C | [3] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [3] |

| Purity (by Titration) | 97.0 to 109.0 % | [4] |

| Solubility | Soluble in Methanol | [4] |

| Storage Temperature | Room Temperature; Recommended <15°C in a cool, dark place | [3][4] |

Synthesis and Experimental Protocols

The synthesis of fluorinated arylboronic acids typically involves the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. While a specific protocol for this compound is not publicly detailed, a general and plausible synthetic workflow is outlined below, based on established methods for analogous compounds.[5][6][7]

Proposed Synthetic Workflow

The logical workflow for the synthesis starts with the halogenation of 1-butoxy-2,3-difluorobenzene, followed by metal-halogen exchange to form an organometallic intermediate, which is then trapped with a borate ester.

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol for Synthesis

This protocol is a representative procedure adapted from the synthesis of similar difluorophenylboronic acids.[5][6]

-

Preparation of the Organolithium Reagent:

-

Dissolve 1-bromo-4-butoxy-2,3-difluorobenzene (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise via a syringe, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours.

-

-

Borylation:

-

To the cooled organolithium solution, add triisopropyl borate or trimethyl borate (1.2 equiv) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).

-

Stir vigorously for 1-2 hours.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield the pure boronic acid.

-

Applications in Organic Synthesis

This compound is a versatile building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[8][9] These reactions are fundamental for creating carbon-carbon bonds, enabling the synthesis of complex biaryl compounds that are often the core structures of active pharmaceutical ingredients (APIs) and advanced organic electronic materials like those used in Organic Light-Emitting Diodes (OLEDs).[8][9] The fluorine and butoxy substituents allow for fine-tuning of properties such as electron affinity, stability, and solubility in the target molecules.[8]

Suzuki-Miyaura Cross-Coupling Workflow

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.

References

- 1. labproinc.com [labproinc.com]

- 2. This compound [oakwoodchemical.com]

- 3. 4-Butoxy-2,3-difluorophenylboronic acid | 156487-12-6 [amp.chemicalbook.com]

- 4. 4-Butoxy-2,3-difluorophenylboronic Acid | 156487-12-6 | TCI Deutschland GmbH [tcichemicals.com]

- 5. echemi.com [echemi.com]

- 6. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to ¹H and ¹³C NMR Data for Substituted Difluorophenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a variety of substituted difluorophenylboronic acids. These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and utility as building blocks in organic synthesis. This document presents quantitative NMR data in a structured format, details experimental protocols for data acquisition, and includes a workflow for NMR analysis.

Introduction to NMR Spectroscopy of Fluorinated Phenylboronic Acids

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated phenylboronic acids, ¹H and ¹³C NMR provide a wealth of information regarding the substitution pattern on the phenyl ring and the nature of the boronic acid moiety. The presence of fluorine atoms introduces characteristic splitting patterns in both ¹H and ¹³C spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling, which can be complex but also highly informative for unambiguous structure determination.[1][2]

The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nature of the fluorine atoms and the boronic acid group, as well as by the electronic effects of other substituents on the ring. The boronic acid protons themselves often appear as a broad singlet, and their chemical shift can be highly dependent on the solvent, concentration, and the presence of water.[3]

¹H and ¹³C NMR Data for Substituted Difluorophenylboronic Acids

The following tables summarize the ¹H and ¹³C NMR data for a selection of substituted difluorophenylboronic acids. All chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for Difluorophenylboronic Acids

| Compound | Solvent | Aromatic Protons (δ, ppm, J, Hz) | B(OH)₂ (δ, ppm) | Other Substituents (δ, ppm) |

| 2,4-Difluorophenylboronic acid | - | 7.99-7.78 (m), 7.39-7.33 (m)[4] | - | - |

| 2,5-Difluorophenylboronic acid | DMSO-d₆ | 7.0-8.0 (m)[3] | broad s[3] | - |

| 2,6-Difluorophenylboronic acid | CDCl₃ | 7.35-7.50 (m), 6.92-6.97 (m)[5] | - | - |

| 3,5-Difluorophenylboronic acid | - | - | - | - |

| 2,6-Difluoro-4-methylphenylboronic acid | - | 7.0-7.5 (m) | - | 2.3 (s) |

Note: Specific chemical shifts and coupling constants can vary depending on the experimental conditions.

Table 2: ¹³C NMR Spectral Data for Difluorophenylboronic Acids

| Compound | Solvent | Aromatic Carbons (δ, ppm, JCF, Hz) | C-B (δ, ppm) | Other Substituents (δ, ppm) |

| 2,4-Difluorophenylboronic acid | - | - | - | - |

| 2,5-Difluorophenylboronic acid | DMSO-d₆ | 100-165[3] | broad[3] | - |

| 2,6-Difluorophenylboronic acid | CDCl₃ | 167.0 (dd, ¹JCF = 253, ²JCF = 12.1), 133.9, 128.0, 111.6, 109.9 (d, ³JCF = 11)[5] | Not observed[5] | - |

| 3,5-Difluorophenylboronic acid | - | - | - | - |

| 2,6-Difluoro-4-methylphenylboronic acid | - | - | - | - |

Note: The carbon atom attached to the boron (C-B) often exhibits a broad signal and can be difficult to observe due to quadrupolar relaxation of the boron nucleus.[3]

Experimental Protocols

Obtaining high-quality and reproducible NMR data is crucial for accurate structural analysis. The following sections provide detailed methodologies for the ¹H and ¹³C NMR analysis of substituted difluorophenylboronic acids.

Sample Preparation

Proper sample preparation is the first step towards acquiring a high-quality NMR spectrum.

-

Sample Weighing : Accurately weigh 5-10 mg of the difluorophenylboronic acid for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Common solvents for boronic acids include DMSO-d₆, CDCl₃, and Acetone-d₆.[3] The choice of solvent can influence chemical shifts, particularly for the labile boronic acid protons.[3]

-

Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Filtration : To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Degassing (Optional) : For sensitive samples or for quantitative measurements, it may be necessary to degas the sample to remove dissolved oxygen, which is paramagnetic and can cause line broadening. This can be achieved by several freeze-pump-thaw cycles.

¹H NMR Spectroscopy

-

Instrumentation : Use a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[3]

-

Acquisition Parameters :

-

Pulse Sequence : A standard one-dimensional proton pulse sequence is typically used.

-

Pulse Angle : A 30-degree pulse width is recommended to allow for faster relaxation and a shorter experimental time.[3]

-

Relaxation Delay : A relaxation delay of 1-2 seconds is generally sufficient.[3]

-

Number of Scans : The number of scans should be sufficient to obtain a good signal-to-noise ratio.

-

Spectral Width : Set the spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).

-

-

Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR Spectroscopy

-

Instrumentation : The same high-resolution NMR spectrometer used for ¹H NMR can be used for ¹³C NMR.

-

Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence is standard for simplifying the spectrum to singlets for each unique carbon.[6] However, due to the presence of fluorine, C-F coupling will still be observed.[6] For fluorinated compounds, simultaneous proton and fluorine decoupling can be employed if the instrument is capable, which results in a singlet for each carbon.[7]

-

Number of Scans : A larger number of scans is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[8]

-

Relaxation Delay : A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons.[3]

-

Spectral Width : The typical spectral width for ¹³C NMR is 0-220 ppm.

-

-

Processing : The processing steps are similar to those for ¹H NMR: Fourier transformation, phasing, baseline correction, and referencing (typically to the solvent peaks).

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates a general workflow for the acquisition and analysis of NMR data for substituted difluorophenylboronic acids.

This guide serves as a foundational resource for researchers working with substituted difluorophenylboronic acids. For more detailed information on specific compounds or advanced NMR techniques, consulting the primary literature is recommended.

References

- 1. Influence of fluorine substituents on the NMR properties of phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2,4-Difluorophenylboronic acid(144025-03-6) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]

- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of (4-Butoxy-2,3-difluorophenyl)boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to (4-Butoxy-2,3-difluorophenyl)boronic acid

This compound, with the CAS Number 156487-12-6, is a versatile synthetic intermediate.[1] Its molecular structure, featuring a butoxy group and two fluorine atoms on the phenyl ring, imparts unique electronic and physicochemical properties.[2] These characteristics make it a valuable building block in the synthesis of complex organic molecules.

Boronic acids, in general, are crucial in medicinal chemistry and drug discovery.[3][4] The boronic acid moiety can form reversible covalent bonds with diols, a property leveraged in various biological applications, including glucose sensing and as enzyme inhibitors.[5] Bortezomib, a proteasome inhibitor containing a boronic acid group, is a notable example of a successful drug utilizing this chemistry.[4]

In material science, this compound is instrumental in the development of organic light-emitting diode (OLED) materials.[1][2] The fluorine and butoxy substituents help to tune the electronic and photophysical properties of the resulting materials, contributing to enhanced performance.[1]

Solubility Data

As of the current literature, specific quantitative solubility data for this compound in a range of organic solvents is limited. However, qualitative information indicates that the compound is soluble in methanol.[6] For other boronic acids, such as phenylboronic acid, a general trend of high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons has been observed.[7] The introduction of substituents on the phenyl ring, such as an isobutoxy group, has been shown to generally increase solubility in most organic solvents compared to the parent phenylboronic acid.[8]

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Methanol | Soluble |

Note: This table is based on currently available data. Researchers are encouraged to determine quantitative solubility in solvents relevant to their specific applications using the protocol outlined below.

Experimental Protocol for Solubility Determination

A widely used and effective method for determining the solubility of boronic acids is the dynamic method.[7][8][9] This technique involves identifying the temperature at which a known concentration of the solute completely dissolves in a solvent.

Objective: To determine the solubility of this compound in a selected organic solvent as a function of temperature.

Materials:

-

This compound

-

High-purity organic solvents of interest

-

Glass test tubes with stoppers

-

Magnetic stirrer and stir bars

-

Temperature-controlled bath (e.g., oil bath or heating block)

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Luminance probe or a device to measure light intensity (optional, for enhanced precision)[7][8]

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a glass test tube to prepare a mixture of a known mole fraction.

-

Initial Observation: Place a small magnetic stir bar in the test tube, seal it, and place it in the temperature-controlled bath at room temperature. Stir the mixture vigorously. Initially, the mixture will likely be a suspension or slurry.

-

Controlled Heating: Gradually increase the temperature of the bath at a controlled rate (e.g., 1-2 °C per minute) while continuously stirring the mixture.

-

Solubility Point Determination: Carefully observe the mixture for the disappearance of solid particles. The temperature at which the last solid particle dissolves, resulting in a clear solution, is recorded as the solubility temperature for that specific concentration. The disappearance of turbidity can be more precisely determined by measuring the light intensity passing through the sample using a luminance probe.[7][8]

-

Data Collection: Repeat this procedure for several different mole fractions of the solute in the solvent to generate a solubility curve (solubility vs. temperature).

-

Data Analysis: The collected data points can be plotted to create a solubility curve. For many systems, the data can be correlated using thermodynamic models such as the Wilson, NRTL, or Redlich–Kister equations.[7]

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.

Below is a DOT script for a diagram illustrating the experimental workflow for determining solubility.

Caption: Workflow for the dynamic method of solubility determination.

Key Applications in Synthesis: The Suzuki-Miyaura Coupling

This compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl structures that are often the core of pharmaceutical compounds.

In a typical Suzuki-Miyaura coupling, the boronic acid acts as the organoboron nucleophile, which reacts with an organohalide electrophile in the presence of a palladium catalyst and a base. The butoxy and difluoro substituents on the phenyl ring of the title compound can influence the electronic properties of the molecule, affecting the reaction kinetics and yield.

The following DOT script visualizes a simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling cycle.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its importance in pharmaceutical and material science research necessitates a clear understanding of its physicochemical properties. The experimental protocol detailed in this guide provides a reliable method for researchers to determine its solubility in solvents pertinent to their work. The established utility of this compound in pivotal synthetic transformations like the Suzuki-Miyaura coupling underscores its significance as a versatile chemical building block. Future research to quantify its solubility in a broad range of organic solvents would be a valuable contribution to the scientific community.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. 4-Butoxy-2,3-difluorophenylboronic acid | 156487-12-6 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

The Enhanced Lewis Acidity of Difluorinated Phenylboronic Acids: A Technical Guide for Drug Discovery and Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids are a class of organic compounds that have garnered significant attention across the chemical sciences, from organic synthesis to medicinal chemistry. A key characteristic is the Lewis acidic nature of the boron atom, stemming from its vacant p-orbital, which allows it to accept a pair of electrons. This property is central to their utility, particularly in forming reversible covalent bonds with diols—a mechanism crucial for their roles as sensors and therapeutic agents.[1] The introduction of electron-withdrawing substituents, such as fluorine atoms, onto the phenyl ring profoundly enhances this Lewis acidity.

This technical guide provides an in-depth exploration of the Lewis acidity of difluorinated phenylboronic acids. It details the quantitative measures of this acidity, outlines the experimental protocols for its determination, and discusses the critical applications of these powerful reagents in drug development and catalysis, where enhanced Lewis acidity is highly advantageous.[2]

Quantifying Lewis Acidity: The Impact of Difluorination

The Lewis acidity of a boronic acid in an aqueous solution is most commonly expressed by its pKa value. This value represents the pH at which the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species are in equal concentration. A lower pKa value signifies a stronger acid. The electron-withdrawing inductive effect of fluorine substituents stabilizes the anionic boronate form, thus lowering the pKa and increasing the Lewis acidity.[3]

This effect is position-dependent, with fluorine atoms at the meta and ortho positions exerting a stronger influence than at the para position.[3] The enhanced acidity of fluorinated phenylboronic acids is particularly valuable in biological applications, as it allows for significant binding to target diols (like sugars or residues in protein active sites) at physiological pH (~7.4).[2][4]

The table below summarizes the pKa values for several difluorinated phenylboronic acid isomers, demonstrating a clear increase in acidity compared to the parent compound.

| Compound | Structure | pKa Value |

| Phenylboronic Acid | C₆H₅B(OH)₂ | 8.86 (Experimental)[2] |

| 3,5-Difluorophenylboronic Acid | 3,5-F₂C₆H₃B(OH)₂ | 6.46 (Predicted)[5] |

| 3,4-Difluorophenylboronic Acid | 3,4-F₂C₆H₃B(OH)₂ | 7.59 (Predicted)[6] |

| 2,4-Difluorophenylboronic Acid | 2,4-F₂C₆H₃B(OH)₂ | 8.47 (Predicted)[1] |

Note: The pKa values for the difluorinated compounds are computationally predicted and serve as reliable estimates. Experimental conditions can influence measured pKa values.[1]

Experimental Protocols for Determining Lewis Acidity

Accurate characterization of Lewis acidity is crucial for designing and optimizing applications for these molecules. The following are detailed methodologies for common experimental techniques.

Determination of pKa by UV-Vis Spectrophotometric Titration

This method is effective for arylboronic acids as it leverages the difference in the UV absorbance spectra between the trigonal (acidic) and tetrahedral (basic/boronate) forms.[1]

Principle: The absorbance of a boronic acid solution is measured across a range of pH values. The pKa is determined by fitting the resulting absorbance vs. pH curve to a sigmoidal dose-response equation.[1]

Detailed Protocol:

-

Preparation of Buffers: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with known, precise pH values.

-

Stock Solution: Prepare a concentrated stock solution of the difluorophenylboronic acid in a suitable solvent (e.g., DMSO or methanol).

-

Sample Preparation: In a 96-well UV-transparent plate, add the appropriate buffer to each well. Then, add a small, constant volume of the boronic acid stock solution to each well to achieve the desired final concentration. Include buffer blanks without the boronic acid for background correction.[1]

-

Spectra Acquisition: Measure the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a plate reader.[1]

-

Data Analysis:

-

Identify a wavelength with the maximal absorbance difference between the acidic and basic forms.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

Fit the data to a sigmoidal dose-response (variable slope) equation. The pKa is the pH value at the curve's inflection point.[1]

-

Workflow for pKa measurement.

Gutmann-Beckett Method for Acceptor Number (AN) Determination

For non-aqueous systems or to probe Lewis acidity independent of proton transfer, the Gutmann-Beckett method is employed. It quantifies Lewis acidity by measuring the chemical shift change of a probe molecule upon interaction with the Lewis acid.

Principle: The acceptor number (AN) is determined by the change in the ³¹P NMR chemical shift (Δδ) of a Lewis base probe, typically triethylphosphine oxide (TEPO), upon complexation with the boronic acid. A larger Δδ indicates a stronger Lewis acid.

Detailed Protocol:

-

Reference Spectrum: Dissolve triethylphosphine oxide (TEPO) in a suitable deuterated solvent (e.g., CD₂Cl₂ or C₆D₆) and acquire its ³¹P NMR spectrum.

-

Sample Preparation: Prepare a solution containing an equimolar amount of the difluorophenylboronic acid and TEPO in the same deuterated solvent.

-

Spectrum Acquisition: Acquire the ³¹P NMR spectrum of the mixture. The interaction between the boronic acid and TEPO will cause a downfield shift of the phosphorus signal.

-

Data Analysis:

-

Calculate the chemical shift difference (Δδ) between the TEPO signal in the mixture and the reference signal.

-

The Acceptor Number (AN) is calculated using the formula: AN = 2.21 x Δδ .

-

Workflow for AN measurement.

Applications in Drug Development and Synthesis

The unique properties of difluorinated phenylboronic acids make them invaluable tools for medicinal chemists and drug development professionals.

Building Blocks in Suzuki-Miyaura Cross-Coupling

A primary application of difluorophenylboronic acids is their use as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl and heteroaryl structures prevalent in biologically active molecules.[7] The fluorine substituents on the phenyl ring can enhance the metabolic stability and binding affinity of the final drug candidates.[7][8]

Enzyme Inhibition via Reversible Covalent Bonding

The boronic acid moiety is a well-established "warhead" for targeting the active sites of enzymes, particularly serine proteases.[8] Several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), utilize a boronic acid pharmacophore.[8] The Lewis acidic boron atom readily accepts a lone pair from the hydroxyl group of a catalytic serine residue, forming a stable, tetrahedral boronate intermediate. This reversible covalent interaction effectively blocks the enzyme's catalytic activity. The enhanced Lewis acidity of difluorinated phenylboronic acids can lead to more potent inhibition by favoring the formation of this tetrahedral complex at physiological pH.

References

- 1. 2,4-Difluorophenylboronic acid | 144025-03-6 [chemicalbook.com]

- 2. 144025-03-6|2,4-Difluorophenylboronic acid|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,6-ジフルオロフェニルボロン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,6-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734336 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Storage of (4-Butoxy-2,3-difluorophenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-Butoxy-2,3-difluorophenyl)boronic acid. Given the compound's application in pharmaceutical synthesis and materials science, particularly in the development of Organic Light-Emitting Diode (OLED) materials, a thorough understanding of its stability profile is crucial for ensuring experimental reproducibility and product integrity.[1][2]

Core Concepts in Stability

The stability of arylboronic acids, including this compound, is primarily influenced by their susceptibility to dehydration to form cyclic anhydrides (boroxines) and protodeboronation. Environmental factors such as moisture, temperature, light, and pH can significantly impact the rate of these degradation processes.

Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form stable cyclic anhydrides known as boroxines. This is a reversible equilibrium process that can be influenced by the presence of water.

Protodeboronation: This degradation pathway involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be catalyzed by acidic or basic conditions.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on safety data sheets for similar boronic acid compounds.[2]

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerate (2-8°C) | To minimize the rate of potential degradation reactions.[3] |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | To prevent oxidation and hydrolysis from atmospheric moisture.[3] |

| Moisture | Keep in a tightly sealed container in a dry place | Boronic acids are sensitive to moisture, which can lead to hydrolysis and the formation of boroxines. |

| Light | Protect from light | To prevent potential photolytic degradation. |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases | These can catalyze the degradation of the boronic acid. |

Potential Degradation Pathways

The primary degradation pathways for this compound are illustrated below. Understanding these pathways is essential for developing stability-indicating analytical methods.

Caption: Major degradation pathways for arylboronic acids.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols that can be adapted to assess the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[4][5]

Objective: To generate potential degradation products under various stress conditions to develop and validate a stability-indicating analytical method.

Experimental Workflow:

Caption: Workflow for forced degradation studies.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 24 hours).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).[4]

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light.

-

-

Sample Analysis: At various time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products.[6][7]

Objective: To develop a validated HPLC method capable of quantifying the decrease in the concentration of this compound and monitoring the formation of its degradation products over time.

Typical HPLC Parameters:

| Parameter | Example Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (determined by UV scan) |

| Injection Volume | 10 µL |

Methodology:

-

Method Development: Develop an HPLC method that provides good resolution between the parent peak of this compound and all peaks corresponding to degradation products generated during forced degradation studies.

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, ¹¹B, and ¹⁹F NMR, can be a powerful tool for identifying the structure of degradation products.[8][9][10][11][12]

Objective: To confirm the identity of degradation products by analyzing their NMR spectra.

Methodology:

-

Sample Preparation: Isolate the degradation products using preparative HPLC or another suitable chromatographic technique. Dissolve the isolated compounds in a suitable deuterated solvent.

-

Spectral Acquisition: Acquire ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to elucidate the structures of the degradation products. The disappearance of the boronic acid signal and the appearance of new aromatic signals in the ¹H and ¹³C NMR spectra can indicate protodeboronation. Changes in the ¹¹B NMR chemical shift can provide information about the coordination state of the boron atom.

Summary of Stability and Storage

| Factor | Influence on Stability | Recommended Handling and Storage |

| Moisture/Humidity | Can lead to hydrolysis and the formation of boroxines. | Store in a tightly sealed container in a desiccator or dry box. Handle under an inert atmosphere. |

| Temperature | Elevated temperatures can accelerate degradation. | Store in a refrigerator at 2-8°C. |

| Light | May cause photolytic degradation. | Store in an amber vial or in the dark. |

| pH | Acidic or basic conditions can catalyze protodeboronation. | Avoid contact with strong acids and bases. |

| Oxygen | Can lead to oxidation of the boronic acid. | Store under an inert atmosphere (e.g., nitrogen or argon). |

By adhering to these storage and handling guidelines and employing appropriate analytical techniques to monitor stability, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their applications.

References

- 1. nbinno.com [nbinno.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 4-Butoxy-2,3-difluorophenylboronic acid | 156487-12-6 [amp.chemicalbook.com]

- 4. Forced Degradation Studies - STEMart [ste-mart.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for (4-Butoxy-2,3-difluorophenyl)boronic Acid in R&D

For researchers, scientists, and drug development professionals, sourcing high-quality, reliable chemical reagents is a critical foundation for successful research and development. (4-Butoxy-2,3-difluorophenyl)boronic acid, a specialized building block, has garnered significant interest for its utility in pharmaceutical synthesis and materials science. This technical guide provides an in-depth overview of its commercial availability, key applications, and relevant experimental protocols.

Commercial Availability

A variety of chemical suppliers offer this compound for research and development purposes. The table below summarizes key information from several commercial suppliers to facilitate easy comparison for procurement.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity/Notes |

| Ningbo Inno Pharmchem Co., Ltd. | This compound | 156487-12-6 | C10H13BF2O3 | 230.02 | ≥98.0% assay[1] |

| Oakwood Chemical | This compound | 156487-12-6 | C10H13BF2O3 | 230.02 | Not specified[2] |

| TCI Chemicals (via AMI Scientific & Lab Pro Inc.) | 4-Butoxy-2,3-difluorophenylboronic Acid (contains varying amounts of Anhydride) | 156487-12-6 | C10H13BF2O3 | 230.02 | Analytical reagent[3][4] |

| biosynth | This compound | 156487-12-6 | C10H13BF2O3 | 230.02 | Not specified |

Applications in Research and Development

This compound is a versatile intermediate, primarily utilized in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a butoxy group and two fluorine atoms on the phenyl ring, imparts desirable electronic and steric properties.

Pharmaceutical Synthesis

In the realm of medicinal chemistry, this boronic acid derivative is a valuable reagent in Suzuki-Miyaura cross-coupling reactions.[5] This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of a diverse range of substituted biaryl compounds, which are common motifs in biologically active molecules. The presence of fluorine atoms can influence metabolic stability and binding affinity of the final drug candidates. Phenylboronic acids and their derivatives have gained attention for their potential applications in targeted cancer therapy due to their ability to selectively bind to sialic acids on cell surfaces.[6] Furthermore, the boronic acid functional group itself has been incorporated into approved drugs, such as the proteasome inhibitor bortezomib, highlighting the therapeutic potential of this class of compounds.[7]

Materials Science

Beyond pharmaceuticals, this compound serves as a precursor in the development of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs).[5][8] The specific electronic properties conferred by the fluorinated and butoxy-substituted phenyl ring can contribute to the enhanced performance of OLED materials, including improved color purity and device longevity.[5]

Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[9]

General Methodology

The following is a representative protocol for the Suzuki-Miyaura coupling reaction. Specific conditions may need to be optimized for different substrates.

Materials:

-

This compound

-

Aryl halide or triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, THF/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl halide or triflate (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Purge the vessel with an inert gas (Nitrogen or Argon).

-

Add the degassed solvent(s) to the reaction vessel.

-

Add the palladium catalyst (0.01-0.05 eq) to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Visualizations

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Experimental Workflow for Suzuki-Miyaura Coupling

Potential Signaling Pathway Involvement: Inhibition of Proteasome Activity

Phenylboronic acid derivatives have been shown to act as enzyme inhibitors, with bortezomib being a prime example of a proteasome inhibitor used in cancer therapy.[7] The following diagram illustrates a simplified signaling pathway of proteasome inhibition leading to apoptosis.

Caption: Simplified Pathway of Proteasome Inhibition

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [oakwoodchemical.com]

- 3. amiscientific.com [amiscientific.com]

- 4. labproinc.com [labproinc.com]

- 5. nbinno.com [nbinno.com]

- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Organoboron Compounds in Medicinal Chemistry: A Technical Guide

Introduction

Organoboron compounds, once relegated to the realm of synthetic organic chemistry, have emerged as a versatile and powerful class of molecules in medicinal chemistry and drug development. Their unique electronic properties, particularly the electron-deficient nature of the boron atom, enable novel mechanisms of action, often involving the formation of reversible covalent bonds with biological targets. This technical guide provides an in-depth exploration of the core principles of organoboron chemistry in a therapeutic context, tailored for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanisms of action, and therapeutic applications of key organoboron drugs, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

The Unique Chemistry of Boron in Drug Design

The utility of boron in medicinal chemistry stems from the vacant p-orbital of the boron atom, which allows it to act as a Lewis acid and form coordinate covalent bonds with nucleophilic residues in enzyme active sites, such as the hydroxyl group of serine.[1] This interaction can mimic the transition state of an enzyme-catalyzed reaction, leading to potent and often highly specific inhibition.[1] Boronic acids (R-B(OH)₂) and their derivatives are the most common motifs in organoboron drugs, offering a stable yet reactive functional group that can be readily incorporated into diverse molecular scaffolds.[2]

Therapeutic Applications of Organoboron Compounds

The clinical success of several organoboron drugs has validated their therapeutic potential across a range of diseases, from cancer to infectious diseases.

Anticancer Agents: Proteasome Inhibitors

Bortezomib (Velcade®) , a dipeptidyl boronic acid, was the first-in-class proteasome inhibitor approved by the FDA in 2003 for the treatment of multiple myeloma.[3] Its mechanism of action involves the reversible inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[4][5] By blocking the chymotrypsin-like activity of the proteasome, bortezomib disrupts cellular protein homeostasis, leading to the accumulation of pro-apoptotic factors and ultimately, programmed cell death in cancer cells.[4]

Ixazomib (Ninlaro®) is a second-generation, orally bioavailable proteasome inhibitor with a similar mechanism to bortezomib, also approved for the treatment of multiple myeloma.[2][6]

Antifungal Agents: Aminoacyl-tRNA Synthetase Inhibitors

Tavaborole (Kerydin®) is a benzoxaborole antifungal agent approved for the topical treatment of onychomycosis (toenail fungal infection).[7][8] It exerts its antifungal effect by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.[9][10] By forming a covalent adduct with the enzyme's active site, tavaborole prevents the attachment of leucine to its corresponding tRNA, thereby halting protein production and leading to fungal cell death.[9][10]

Antibacterial Agents: β-Lactamase Inhibitors

Vaborbactam (Vabomere®) is a cyclic boronic acid β-lactamase inhibitor.[11] It is used in combination with the carbapenem antibiotic meropenem to treat complicated urinary tract infections caused by carbapenem-resistant Enterobacteriaceae (CRE).[12] Vaborbactam itself does not possess antibacterial activity but acts to protect meropenem from degradation by serine β-lactamases, including the Klebsiella pneumoniae carbapenemase (KPC).[13][14] It forms a reversible covalent bond with the active site serine of the β-lactamase, effectively neutralizing the enzyme.[13]

Data Presentation: Quantitative Bioactivity of Organoboron Drugs

The following tables summarize key quantitative data for prominent organoboron drugs, providing a comparative overview of their potency and efficacy.

Table 1: Inhibitory Activity of Proteasome Inhibitors

| Compound | Target | Cell Line | IC50 (nM) | Reference |

| Bortezomib | 26S Proteasome (Chymotrypsin-like site) | Multiple Myeloma Cell Lines | Median ~5 | [15] |

| Bortezomib | 26S Proteasome (Chymotrypsin-like site) | PC3 (Parental) | 32.8 | [16] |

| Bortezomib | 26S Proteasome (Chymotrypsin-like site) | PC3 (Resistant) | 346 | [16] |

| Ixazomib | 20S Proteasome (β5 subunit) | --- | 3.4 | [12] |

Table 2: Inhibitory Activity of Vaborbactam against β-Lactamases

| Enzyme | Class | Ki (µM) | Reference |

| KPC-2 | A | 0.056 | [7] |

| KPC-3 | A | 0.050 | [7] |

| CTX-M-15 | A | --- | [17] |

| SHV-12 | A | >256 | [7] |

| TEM-43 | A | >256 | [7] |

| AmpC | C | --- | [7] |

| OXA-48 | D | 14 | [7] |

| OXA-23 | D | 66 | [7] |

Table 3: Minimum Inhibitory Concentration (MIC) of Antifungal Organoboron Compounds

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Antifungal Agent 52 | Candida albicans ATCC 90028 | 0.125 | [18] |

| Antifungal Agent 52 | Candida glabrata ATCC 90030 | 0.25 | [18] |

| Antifungal Agent 52 | Aspergillus fumigatus ATCC 204305 | 0.25 | [18] |

| Antifungal Agent 52 | Trichophyton rubrum ATCC 28188 | 0.125 | [18] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and biological evaluation of organoboron compounds. The following sections provide representative protocols for key experiments.

Synthesis: Suzuki-Miyaura Coupling for Aryl Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of organoboron synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.

Materials:

-

Aryl halide (1.0 mmol)

-

Aryl boronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)